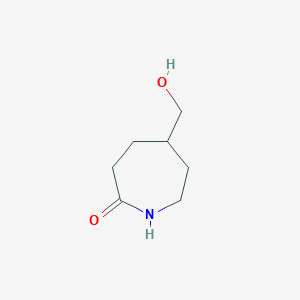

5-(Hydroxymethyl)azepan-2-one

Description

Significance of Medium-Ring Nitrogen Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with a vast number of pharmaceuticals, agrochemicals, and natural products featuring these structures. openmedicinalchemistryjournal.com Medium-sized rings, those containing eight to eleven atoms, are particularly noteworthy. rsc.orgmdpi.com These structures are prevalent in many biologically active natural products and therapeutically important molecules. rsc.org The unique conformational properties of medium-ring systems, which are distinct from smaller 5- and 6-membered rings and larger macrocycles, often lead to enhanced binding affinities with biological targets. rsc.org The synthesis of these rings, however, can be challenging due to unfavorable entropic and enthalpic factors. mdpi.com Despite these synthetic hurdles, the development of new methods to access medium-ring nitrogen heterocycles remains an active area of research, driven by their potential in medicinal chemistry and materials science. mdpi.comacs.org

Historical Context and Evolution of Azepan-2-one (B1668282) Scaffold Research

The parent compound, azepan-2-one, commonly known as caprolactam, is an industrial chemical of immense importance, primarily as the monomer for Nylon 6. Its chemistry has been extensively studied for decades. The exploration of the azepan-2-one scaffold in academic research has evolved from its industrial applications to its use as a versatile building block in organic synthesis. matrix-fine-chemicals.com Researchers have developed numerous synthetic strategies to introduce functional groups at various positions on the azepane ring, leading to a diverse library of derivatives. researchgate.net This has enabled the investigation of these scaffolds in various contexts, including their potential as neuropharmacological agents and as components of more complex molecular architectures. nih.govresearchgate.net The ability to functionalize the azepan-2-one core has been crucial for its adoption in drug discovery and medicinal chemistry programs. acs.org

Overview of 5-(Hydroxymethyl)azepan-2-one as a Functionalized Lactam

This compound is a derivative of azepan-2-one that features a hydroxymethyl group at the 5-position of the seven-membered ring. This functionalization introduces a primary alcohol, a versatile handle for further chemical transformations, and a chiral center, opening possibilities for stereoselective synthesis and applications. The presence of both a lactam and a hydroxyl group within the same molecule makes it a bifunctional building block. This allows for a range of chemical manipulations, making it a valuable intermediate in the synthesis of more complex molecules, including substituted caprolactams and other heterocyclic systems. thieme-connect.denih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-1-2-7(10)8-4-3-6/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNJOEURYURXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38446-92-3 | |

| Record name | 5-(hydroxymethyl)azepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 5 Hydroxymethyl Azepan 2 One

The unique structural features and physicochemical properties of 5-(Hydroxymethyl)azepan-2-one define its chemical behavior and potential applications.

| Identifier | Value | Source |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 146059-77-0 | chemscene.com |

| Molecular Formula | C7H13NO2 | uni.lu |

| Molecular Weight | 143.18 g/mol | uni.lu |

| Monoisotopic Mass | 143.09464 Da | uni.lu |

This data is based on publicly available chemical databases and may not reflect all experimentally determined values.

Synthesis and Manufacturing Processes

The synthesis of 5-(Hydroxymethyl)azepan-2-one has been approached through various laboratory-scale methods, often focusing on the stereoselective construction of the functionalized azepane ring. One reported method involves a photochemical dearomative ring expansion of nitroarenes. thieme-connect.de While detailed industrial-scale manufacturing processes for this specific compound are not widely published, the general principles of lactam synthesis, such as the Beckmann rearrangement, could potentially be adapted for its production. nih.gov

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of 5-(Hydroxymethyl)azepan-2-one is dictated by its two primary functional groups: the lactam and the hydroxyl group.

The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification or etherification to introduce a wide variety of other functional groups. The lactam ring is susceptible to hydrolysis, which would open the ring to form the corresponding amino acid. The nitrogen of the lactam can also be involved in reactions, such as N-alkylation or N-acylation, to further modify the scaffold. nih.gov

This bifunctionality makes this compound a valuable precursor for creating a library of substituted azepanes. For instance, it can be used in the synthesis of N-cyclopentenyl-lactams through reactions like the Aubé reaction. nih.govbeilstein-journals.org

Applications in Organic Synthesis

The primary application of 5-(Hydroxymethyl)azepan-2-one in academic research is as a synthetic intermediate. Its utility lies in its capacity to serve as a starting material for more complex molecules. The strategic placement of the hydroxymethyl group allows for the introduction of various substituents and the construction of more elaborate molecular frameworks. It has been utilized as a building block in the preparation of other substituted caprolactams and has been explored in the synthesis of novel heterocyclic compounds. thieme-connect.denih.gov

Structural Analogs and Derivatives

Reactions at the Hydroxymethyl Functional Group

The primary hydroxyl group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and extensions of the carbon skeleton.

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group, but it can be readily converted into a more reactive species to facilitate nucleophilic substitution. A nucleophilic substitution reaction involves an electron-rich species (a nucleophile) attacking a carbon atom and replacing a leaving group. savemyexams.comlibretexts.org For the hydroxymethyl group of this compound, this typically requires a two-step process:

Activation of the Hydroxyl Group : The -OH group is first converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is often achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, or with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Nucleophilic Displacement : A wide range of nucleophiles can then displace the activated group. rammohancollege.ac.in The azide (B81097) ion (N₃⁻), for instance, is an excellent nucleophile for introducing a nitrogen-containing moiety, which can subsequently be reduced to a primary amine. masterorganicchemistry.com This Sₙ2 reaction proceeds with an inversion of configuration if the carbon is chiral. libretexts.org

A notable application of this reactivity is in intramolecular cyclization. If a nucleophile is present elsewhere in the molecule, a base-induced intramolecular nucleophilic substitution can lead to the formation of new ring systems. For example, a related precursor can undergo cyclization to form a piperidine (B6355638) ring structure. ucd.ie

Table 1: Examples of Nucleophilic Substitution on Activated this compound

| Activating Agent | Nucleophile (:Nu⁻) | Product Structure (Schematic) |

| Tosyl chloride (TsCl) | Azide (N₃⁻) | 5-(Azidomethyl)azepan-2-one |

| Mesyl chloride (MsCl) | Cyanide (CN⁻) | 5-(Cyanomethyl)azepan-2-one |

| Phosphorus tribromide (PBr₃) | Hydroxide (OH⁻) | Returns to starting material |

| Thionyl chloride (SOCl₂) | Ammonia (NH₃) | 5-(Aminomethyl)azepan-2-one |

Oxidation and Reduction Processes of the Hydroxyl Group

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. This transformation is crucial for creating derivatives with carbonyl or carboxyl functionalities. The oxidation of the analogous compound 5-hydroxymethylfurfural (B1680220) (HMF) provides significant insight into potential pathways. frontiersin.org

Oxidation to Aldehyde : Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde, yielding 5-formylazepan-2-one, without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid, forming azepan-2-one-5-carboxylic acid. Supported metal catalysts, such as gold or palladium on various supports (e.g., carbon, CeO₂-ZrO₂), are effective for the selective oxidation of hydroxymethyl groups, often under milder, more environmentally friendly conditions. frontiersin.orgrsc.org In some catalytic systems, the oxidation proceeds in a stepwise manner, first to the aldehyde and then to the carboxylic acid. acs.org

Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to its complete removal (deoxygenation). This is a more complex, multi-step process, typically involving initial activation of the hydroxyl group (as in nucleophilic substitution) followed by a reductive cleavage, for instance, using a hydride source like lithium aluminium hydride (LAH) on the resulting halide or sulfonate ester.

Table 2: Oxidation Products of this compound

| Reagent/Catalyst | Product | Functional Group Formed |

| Pyridinium chlorochromate (PCC) | 5-Formylazepan-2-one | Aldehyde |

| Potassium permanganate (KMnO₄) | Azepan-2-one-5-carboxylic acid | Carboxylic Acid |

| Au/C catalyst in alkaline media | Azepan-2-one-5-carboxylic acid | Carboxylic Acid |

| PdO/AlPO₄-5 with O₂ | Azepan-2-one-5-carboxylic acid | Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, providing pathways to introduce a vast array of functionalities and to modify the compound's physical properties, such as solubility and lipophilicity.

Esterification : This reaction involves treating this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride). The reaction is typically catalyzed by an acid (e.g., H₂SO₄ for Fischer esterification) or a base (if using an acyl chloride). This process attaches an acyl group to the hydroxymethyl oxygen, forming an ester linkage.

Etherification : The synthesis of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (R-X), forming an ether (R-O-CH₂-). Alternatively, acid-catalyzed etherification with alcohols can also be employed. rsc.org Research on the etherification of HMF has shown that solid acid catalysts like sulfonic acid functionalized resins are highly effective. rsc.org

Reactivity and Derivatization of the Azepan-2-one (B1668282) Lactam Ring

The lactam ring contains a secondary amine nitrogen and a carbonyl group, both of which are sites for chemical modification.

N-Alkylation and N-Functionalization Strategies

The nitrogen atom of the lactam is a key handle for derivatization. N-alkylation and N-functionalization introduce substituents that can modulate the molecule's biological activity, chemical properties, and steric profile.

N-Alkylation : This involves the substitution of the hydrogen atom on the lactam nitrogen with an alkyl group. A common method is the reaction with an alkyl halide in the presence of a base, which deprotonates the nitrogen to increase its nucleophilicity. More modern and greener approaches utilize alcohols as alkylating agents in the presence of transition metal catalysts. sioc-journal.cn Photocatalytic systems, such as a copper-gold mixed catalyst, have been developed for the N-alkylation of amines with alcohols under ambient conditions. nih.gov Reductive amination using carboxylic acids and a reducing agent also provides a route to N-alkylated products. rsc.org

N-Functionalization : Beyond simple alkyl groups, a wide variety of functional groups can be attached to the lactam nitrogen. For example, N-acylation can be achieved using acyl chlorides or anhydrides. Other functional groups can be introduced through reactions like N-arylation (e.g., Buchwald-Hartwig amination) or by reacting the lactam with isocyanates to form urea (B33335) derivatives. Such functionalization strategies are critical for building complex molecules from medium-sized ring building blocks. whiterose.ac.uk

Ring-Opening Transformations in Organic Synthesis

The seven-membered lactam ring of azepan-2-one is susceptible to ring-opening reactions, most notably through hydrolysis or polymerization. These transformations convert the cyclic monomer into linear, functionalized aliphatic amides.

Hydrolysis : Under acidic or basic conditions, the amide bond within the lactam can be hydrolyzed. This opens the ring to produce 6-amino-4-(hydroxymethyl)hexanoic acid. This linear amino acid can then serve as a precursor for other molecules.

Ring-Opening Polymerization (ROP) : this compound is a functionalized derivative of ε-caprolactam, a widely used monomer for the production of Nylon-6. As such, it can undergo anionic ring-opening polymerization to produce functional aliphatic polyamides. researchgate.net The presence of the hydroxymethyl pendant group introduces functionality along the polyamide chain, which can be used to alter the polymer's properties (e.g., hydrophilicity, cross-linking potential) compared to standard polyamide-6. researchgate.net The polymerization of substituted lactams can be challenging as the substituents may interfere with the ring-opening mechanism, but it offers a route to novel, tailored materials. researchgate.net

Ring-opening of related nitrogen-containing heterocycles, such as aziridines and azetidines, is a common strategy for synthesizing larger ring systems or functionalized linear amines, highlighting the synthetic utility of cleaving strained rings. rsc.orgrsc.org

Functionalization at Peripheral Ring Positions (e.g., C3, C4, C6, C7)

The strategic introduction of functional groups at various positions on the azepan-2-one ring, other than the hydroxymethyl-bearing C5 position, is crucial for modulating the compound's properties and for the synthesis of complex derivatives. Research has explored methodologies to selectively functionalize the C3, C4, C6, and C7 positions, leveraging a range of synthetic transformations. These modifications allow for the creation of a diverse library of caprolactam analogs with potential applications in materials science and medicinal chemistry.

Functionalization at the C3-Position

The C3 position, adjacent to the carbonyl group, is a key site for introducing nitrogen-containing functionalities, leading to valuable chiral building blocks.

One notable application is the synthesis of (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one, a key intermediate for the CGRP receptor antagonist Telcagepant. The synthesis starts from a d-glutamic acid derivative, which is converted to an aldehyde and then subjected to a Henry reaction with nitromethane. Subsequent steps involving Michael addition and reductive cyclization establish the substituted azepan-2-one framework with defined stereochemistry at both the C3 and C6 positions. acs.org

A more general approach to polysubstituted 3-amino-2-oxo-2,7-dihydro-1H-azepines has been developed using a one-pot reaction between 1,4-protected piperazine-2,5-diones and alkynes. thieme-connect.comscispace.comthieme-connect.de This method proceeds through a sequence of Michael addition, an unusual nucleophilic attack on an amide group, and keto-enol tautomerization to construct the seven-membered ring. The choice of protecting group on the piperazine-2,5-dione and the base were found to be critical for the reaction's success. thieme-connect.com

| Starting Material | Reagents/Conditions | Product | Key Findings | Reference |

| 1,4-diacetylpiperazine-2,5-dione | Dimethyl acetylenedicarboxylate, Cs2CO3, CH3CN, 80 °C | Methyl 3-(acetylamino)-1-acetyl-5-(methoxycarbonyl)-2-oxo-2,7-dihydro-1H-azepine-4-carboxylate | Reaction proceeds efficiently with an alkanoyl protecting group and cesium carbonate as the base. | thieme-connect.com |

| 1,4-dibenzoylpiperazine-2,5-dione | Dimethyl acetylenedicarboxylate, Et3N, CH3CN, 80 °C | Methyl 3-(benzoylamino)-1-benzoyl-5-(methoxycarbonyl)-2-oxo-2,7-dihydro-1H-azepine-4-carboxylate | Triethylamine is an effective base when a benzoyl protecting group is used. | thieme-connect.com |

This table summarizes methods for the synthesis of C3-amino-azepan-2-one derivatives.

Functionalization at the C4- and C6-Positions

The C4 and C6 positions of the caprolactam ring have been functionalized, often simultaneously, through classical rearrangement reactions of appropriately substituted cyclohexanone (B45756) precursors.

The Beckmann and Schmidt rearrangements are powerful tools for this purpose. publish.csiro.au Starting from substituted cyclohex-2-enones, the corresponding oximes can be rearranged using polyphosphoric acid to yield a mixture of C4- and C6-substituted unsaturated caprolactams. publish.csiro.au The regioselectivity of the rearrangement is influenced by the stereochemistry of the oxime and the nature of the substituents. Subsequent hydrogenation of the unsaturated lactams provides the saturated C4- and C6-substituted azepan-2-ones. publish.csiro.au

A photochemical strategy offers an alternative route. m-Substituted nitrobenzenes can be converted into C4- or C6-substituted caprolactams. manchester.ac.uk The regioselectivity of the nitrene insertion is dependent on the electronic nature of the substituent on the nitroarene. For instance, an electron-donating ethoxy group directs the formation of the C4-substituted product, while a phenyl group leads to the C6-substituted isomer. manchester.ac.uk

| Precursor | Reaction | Reagents/Conditions | Product(s) | Key Findings | Reference |

| 3,5,5-Trimethylcyclohex-2-en-1-one oxime | Beckmann Rearrangement | Polyphosphoric acid, 100 °C | 4,4,6-Trimethyl-2,3,4,7-tetrahydro-1H-azepin-2-one and 4,6,6-Trimethyl-2,5,6,7-tetrahydro-1H-azepin-2-one | Rearrangement of the oxime yields a mixture of C4- and C6-substituted unsaturated lactams. | publish.csiro.au |

| m-Ethoxy-nitrobenzene | Photochemical Ring Expansion | 1. P(OEt)3, Et2NH, hv; 2. H2, Pd/C; 3. H2O, CH3CN, 80 °C | 4-Ethoxyazepan-2-one | The electron-donating group directs the formation of the C4-substituted product with high regioselectivity. | manchester.ac.uk |

| m-Phenyl-nitrobenzene | Photochemical Ring Expansion | 1. P(OEt)3, Et2NH, hv; 2. H2, Pd/C; 3. H2O, CH3CN, 80 °C | 6-Phenylazepan-2-one | The phenyl substituent directs the formation of the C6-substituted product. | manchester.ac.uk |

| Aminopimelic acid dimethyl ester | Cyclization | p-cymene, reflux | Methyl azepan-2-one-6-carboxylate | A direct cyclization method provides the C6-ester substituted caprolactam. | rsc.org |

This table presents various methods for the synthesis of C4- and C6-substituted caprolactam derivatives.

Functionalization at the C7-Position

The C7 position, being an unactivated methylene (B1212753) group adjacent to the nitrogen atom, presents a greater challenge for selective functionalization. While less common than modifications at other positions, methods for introducing substituents at C7 have been reported.

Early work described the synthesis of various C7-substituted caprolactams, although detailed procedures are sparse in these initial reports. It was noted that substitution at this position could lead to compounds with significant central nervous system activity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each atom, enabling the determination of its connectivity and spatial arrangement.

Determination of Regio- and Stereochemistry

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in establishing the regio- and stereochemistry of this compound. Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) are employed to map out the proton and carbon frameworks of the molecule.

In a typical 1H NMR spectrum of this compound, distinct signals are observed for the various protons in the molecule. For instance, a broad singlet corresponding to the amide proton (N-H) is often seen around 6.00 ppm. manchester.ac.uk The protons of the hydroxymethyl group and those on the azepane ring appear at characteristic chemical shifts, and their coupling patterns provide valuable information about their connectivity. manchester.ac.uk

The stereochemistry of the chiral center at C5 can be investigated through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments provide information about the spatial proximity of protons. By observing NOE correlations, the relative orientation of the hydroxymethyl group with respect to the rest of the azepane ring can be determined. nih.gov

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| NH | ~6.00 (br s) | - | - |

| C2 | - | ~178 | - |

| C5 | Multiplet | - | H1' |

| CH2OH | Multiplet | ~65 | H5 |

Conformational Studies through NMR Data

The seven-membered azepane ring of this compound can adopt various conformations. NMR data, particularly proton-proton coupling constants (3JHH), are vital for deducing the preferred conformation in solution. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Studies on similar caprolactam systems suggest that the seven-membered ring often adopts a chair-type conformation with a planar lactam group. researchgate.net By analyzing the coupling constants of the ring protons in this compound, the dihedral angles can be estimated, providing evidence for the dominant ring conformation. researchgate.net Computational modeling, often used in conjunction with experimental NMR data, can help to identify the most stable conformations and their relative populations. csic.esresearchgate.net For instance, DFT calculations can be used to optimize the geometries of different possible conformers and predict their NMR chemical shifts, which can then be compared with the experimental data to find the best fit. csic.es

X-ray Crystallography for Absolute and Relative Configuration Assignments

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute and relative configuration of chiral molecules like this compound. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice.

For this compound, X-ray crystallography can unambiguously establish the spatial orientation of the hydroxymethyl group at the C5 stereocenter. nih.gov This provides the absolute configuration (R or S) if a suitable chiral reference is present or if anomalous dispersion methods are used. libretexts.org It also reveals the relative configuration of all stereocenters within the molecule if more than one is present. The solid-state conformation of the azepane ring is also determined, providing a valuable comparison to the solution-state conformations studied by NMR. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the verification of its molecular formula. scispace.commdpi.com Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to within a few parts per million (ppm).

For this compound, HRMS analysis would involve ionizing the molecule, often using techniques like electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ion with high precision. manchester.ac.uk The experimentally determined exact mass is then compared to the theoretical exact mass calculated for the proposed molecular formula (C7H13NO2). A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula. manchester.ac.ukunodc.org

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+Na]+ | 166.0838 | 166.0839 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a molecule. vscht.czlibretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation as a function of wavenumber (cm-1), revealing the presence of different functional groups.

In the IR spectrum of this compound, several key absorption bands are expected. A strong, broad absorption band in the region of 3400-3200 cm-1 is characteristic of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide. researchgate.netscielo.br A strong absorption band around 1650 cm-1 is indicative of the C=O stretching vibration of the amide (lactam) carbonyl group. researchgate.netscielo.br Additionally, C-H stretching vibrations of the alkyl portions of the molecule would appear around 2950-2850 cm-1. vscht.cz The presence of these characteristic peaks in the IR spectrum confirms the presence of the hydroxyl and amide functional groups within the molecule. nih.govlibretexts.org

| Functional Group | Characteristic Absorption (cm-1) |

|---|---|

| O-H stretch (alcohol) | ~3400 (broad) |

| N-H stretch (amide) | ~3300 |

| C-H stretch (alkane) | ~2950-2850 |

| C=O stretch (amide) | ~1650 |

Quantum-Chemical Calculations for Reaction Mechanism Elucidation

Quantum-chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. rsc.org These methods allow researchers to model reaction mechanisms, identify transition states, and understand the energetic factors that govern a reaction's outcome. rsc.orgcopernicus.org By employing techniques like Density Functional Theory (DFT), scientists can compute the geometries and energies of reactants, intermediates, transition states, and products. copernicus.org

For instance, in studies of related lactam systems, quantum-chemical methods have been used to explore the selectivity and possible pathways of reactions like lactamomethylation. open.ac.uk Such calculations can determine the stability of potential intermediates, explaining why a reaction might favor substitution at a particular position on a molecule. open.ac.uk The process often involves optimizing the molecular structures and frequencies for all species along a proposed reaction coordinate. copernicus.org To further validate the pathway, Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that a calculated transition state correctly connects the reactant and product complexes. copernicus.org

These computational strategies are vital for developing new synthetic methodologies, as they can predict unknown reactions and guide catalyst design before undertaking costly and time-consuming laboratory experiments. rsc.org

Table 1: Common Quantum-Chemical Calculation Methods for Reaction Analysis

| Method/Technique | Purpose in Reaction Mechanism Elucidation |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine geometries and energies of reactants, products, and transition states. copernicus.org |

| Transition State (TS) Optimization | Locates the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction. copernicus.org |

| Intrinsic Reaction Coordinate (IRC) | Confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface. copernicus.org |

| Solvent Models (e.g., CPCM) | Accounts for the effect of a solvent on the reaction energetics, providing a more realistic reaction model. copernicus.org |

Computational Investigations of Conformational Preferences and Ring Dynamics

The seven-membered ring of an azepane derivative is not static; it exists in a dynamic equilibrium of different three-dimensional shapes, or conformations. Computational investigations are essential for understanding these conformational preferences. The conformational analysis of substituted azepanes, including those with hydroxymethyl groups, has been successfully carried out using a combination of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. csic.es

Molecular mechanics, molecular dynamics (MD) simulations, and Monte Carlo calculations are key tools in this area. csic.es These methods are used to explore the potential energy surface of the molecule and identify the most stable conformations. For substituted azepane rings, studies have shown that the molecule often exists in an equilibrium between two chair-like structures. csic.es The agreement between experimental NMR data, such as J-couplings, and the results from these computational models provides strong evidence for the predicted conformational behavior. csic.es The study of internal dynamics helps in understanding how the molecule flexes and interconverts between these stable forms. umanitoba.ca

Table 2: Conformational Analysis of a Substituted Azepane System Data based on findings for configurational isomers of 2-(hydroxymethyl)azepan-3,4,5,6-tetrols, a related system.

| Parameter | Computational Finding | Significance |

| Dominant Conformations | Equilibrium between two chair-like structures. csic.es | Describes the primary shapes the molecule adopts. |

| Validation Method | Good agreement between calculated data and experimental ¹H NMR spectroscopic data (J-couplings and NOEs). csic.es | Confirms the accuracy of the computational model. |

| Computational Tools Used | Molecular Mechanics, Molecular Dynamics, Monte Carlo calculations. csic.es | Provides a multi-faceted approach to exploring the conformational space. |

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

Predictive modeling uses computational methods to forecast how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of its transformations. By calculating various molecular properties, researchers can gain insight into the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. acs.org

Table 3: Predictive Reactivity Descriptors

| Descriptor | Information Provided | Predictive Value |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates the molecule's ability to donate or accept electrons. acs.org | Predicts susceptibility to electrophilic (LUMO) or nucleophilic (HOMO) attack. |

| Molecular Electrostatic Potential (MESP) | Maps the charge distribution on the molecule's surface, showing positive (electron-poor) and negative (electron-rich) regions. acs.org | Identifies likely sites for non-covalent interactions and chemical reactions. |

| Fukui Functions | Quantifies the change in electron density at a specific point when the total number of electrons changes. | Predicts the most reactive sites within the molecule for different types of reactions. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and stabilizing interactions within the molecule. acs.org | Reveals intramolecular interactions that influence stability and reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). openmedicinalchemistryjournal.com The primary goal is to predict the conformation of the ligand within the binding site of a target as accurately as possible. openmedicinalchemistryjournal.com This method is a cornerstone of structure-based drug design, but its methodology is purely computational and focuses on physical interactions. nih.gov

The process begins with the preparation of the three-dimensional structures of both the ligand—in this case, this compound—and a potential macromolecular target. nih.gov Docking software then systematically explores various possible binding poses of the ligand within the target's binding site. openmedicinalchemistryjournal.com Each of these poses is evaluated using a "scoring function," which estimates the binding affinity by calculating the energetic favorability of the interaction. openmedicinalchemistryjournal.com The result is a ranked list of potential binding modes, with the top-scoring poses representing the most likely interaction geometries. nih.gov Advanced simulations may also incorporate flexibility for both the ligand and the receptor to achieve a more accurate prediction. openmedicinalchemistryjournal.com

Table 4: A Typical Molecular Docking Workflow

| Step | Description | Key Objective |

| 1. Receptor and Ligand Preparation | 3D structures of the target protein and the ligand (this compound) are prepared. This may involve adding hydrogen atoms and assigning charges. physchemres.org | To create computationally ready input files. |

| 2. Binding Site Definition | The specific region on the receptor where the ligand is expected to bind (the active site) is defined, often as a grid box. physchemres.org | To constrain the search space for the docking algorithm. |

| 3. Docking Simulation | The software (e.g., AutoDock Vina) samples a large number of orientations and conformations of the ligand within the defined binding site. nih.gov | To generate a comprehensive set of possible binding poses. |

| 4. Scoring and Ranking | A scoring function calculates an energy score for each pose, estimating the binding affinity. Poses are then ranked from most to least favorable. openmedicinalchemistryjournal.comnih.gov | To identify the most stable and likely binding mode(s). |

| 5. Analysis of Results | The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. physchemres.org | To understand the structural basis of the predicted interaction. |

Construction of Complex Nitrogen Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and pharmaceuticals. nih.gov The caprolactam framework present in this compound serves as a valuable starting point for the synthesis of more intricate nitrogen heterocyclic systems. manchester.ac.uk The inherent functionality of the lactam can be exploited for various ring-forming and modification reactions.

Recent synthetic strategies have demonstrated the utility of functionalized caprolactams in creating poly-substituted azepanes. For instance, photochemical dearomative ring-expansion of nitroarenes has been employed to produce highly substituted azepanes, which can be subsequently converted to caprolactam derivatives. manchester.ac.uk While this specific example highlights a route to functionalized caprolactams, it underscores the importance of such structures as intermediates. The hydroxyl group in this compound offers a reactive site for further elaboration, allowing for the introduction of additional rings or functional groups to build complex, three-dimensional heterocyclic scaffolds. This approach is crucial for generating novel molecular entities for medicinal chemistry and materials science.

Development of Novel Polymeric Materials via Ring-Opening Polymerization

The lactam functionality of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a powerful technique for the synthesis of polyamides. rsc.orgnih.gov The presence of the hydroxymethyl side group allows for the creation of functional polyamides with tailored properties.

The ring-opening polymerization of lactams can proceed through various mechanisms, including anionic, cationic, and enzymatic pathways. rsc.orgnih.govmdpi.com Anionic ring-opening polymerization (AROP) is a widely used and efficient method that typically involves a strong base as an initiator and an N-acyl lactam as an activator. nih.govmdpi.com The polymerization of substituted lactams, such as this compound, can be more challenging due to potential steric or electronic interference from the substituent. researchgate.net

The mechanism of AROP involves the nucleophilic attack of a lactam anion on the carbonyl carbon of an activated monomer (N-acyllactam). mdpi.com The presence of the hydroxymethyl group can influence the reactivity of the monomer and the properties of the resulting polymer. For instance, the hydroxyl group may need to be protected during polymerization to prevent side reactions, or it can be intentionally left unprotected to create polymers with pendant hydroxyl groups. These hydroxyl groups can then serve as sites for post-polymerization modification.

Hydrogen-bonding organocatalysts, such as (thio)ureas, have also been explored for the ROP of lactams, offering a different mechanistic pathway that can provide excellent control over the polymerization process. rsc.org Enzyme-catalyzed ROP, often utilizing lipases like Novozym-435, presents a more environmentally friendly alternative, although it may require specific reaction conditions to achieve high yields and molecular weights. nih.gov

Table 1: Overview of Ring-Opening Polymerization Mechanisms for Lactams

| Polymerization Type | Key Features | Initiators/Catalysts |

|---|---|---|

| Anionic (AROP) | Fast and efficient, widely used commercially. nih.govmdpi.com | Strong bases (e.g., NaH, metal hydrides), N-acyl lactam activators. researchgate.netacs.orgusm.edu |

| Cationic (CROP) | Can be used for certain lactams, but may lead to side reactions. mdpi.commdpi.com | Protic acids, Lewis acids. |

| Enzymatic (eROP) | Environmentally friendly, uses mild conditions. nih.gov | Lipases (e.g., Novozym-435). |

| Organocatalytic | Provides good control over polymerization. rsc.org | (Thio)ureas, N-heterocyclic carbenes. rsc.orgrsc.org |

The ring-opening polymerization of this compound and its derivatives leads to the formation of functional polyamides. These polymers, which are analogs of Nylon 6, possess pendant hydroxyl groups along the polymer backbone. These functional groups are key to developing advanced materials with tailored properties.

For example, a functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized and polymerized to create ketone-containing polyamides. researchgate.netusm.edu The ketone groups can be subsequently reduced to hydroxyl groups, yielding a polyamide with pendant hydroxyl functionality. researchgate.netusm.edu These hydroxyl groups can participate in cross-linking reactions, either thermally or photochemically, leading to the formation of robust polymer networks. researchgate.netusm.edu This capability is highly desirable for applications requiring materials with high strength, thermal stability, and solvent resistance.

The introduction of functional groups like hydroxyls into the polyamide structure can significantly alter the material's properties, such as crystallinity, solubility, and thermal stability, when compared to traditional polyamides like Nylon 6. researchgate.net This tunability allows for the design of "smart" materials that can respond to external stimuli or materials with specific surface properties for biomedical applications.

Table 2: Properties of Functional Polyamides from Substituted Caprolactams

| Monomer | Resulting Polymer Functionality | Potential Applications |

|---|---|---|

| This compound | Pendant hydroxyl groups | Cross-linked materials, hydrophilic surfaces, drug delivery. |

| 5-Azepane-2-one ethylene ketal | Pendant ketone groups (convertible to hydroxyls) researchgate.netusm.edu | Photo-cross-linkable materials, thermally stable polymers. researchgate.netusm.edu |

| 3-(3-Propenyl)-2-azepanone | Pendant allyl groups | Post-polymerization modification via thiol-ene chemistry, cross-linked films and gels. researchgate.net |

Precursor for Diversified Chemical Libraries (focused on synthetic methodology)

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where a core molecular structure is systematically modified to create a library of related compounds for biological screening. nih.gov this compound, with its inherent functionality, is an excellent starting point for the generation of diverse chemical libraries.

The synthetic methodologies to achieve this diversification are varied. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo a wide range of subsequent reactions such as reductive amination, esterification, or amide bond formation. Alternatively, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution to introduce a variety of other functional groups.

Furthermore, the lactam ring itself can be subjected to various chemical transformations. For example, reduction of the amide bond can lead to the corresponding cyclic amine (azepane), which can then be further functionalized. The strategic combination of reactions at both the hydroxyl group and the lactam ring allows for the rapid generation of a large number of structurally diverse molecules from a single, readily accessible precursor. This approach is highly valuable for fragment-based drug discovery and the exploration of new chemical space. dtu.dk

Future Research Directions and Unexplored Avenues

Innovation in Asymmetric Synthetic Methodologies

The development of efficient and highly selective asymmetric syntheses for chiral molecules like 5-(hydroxymethyl)azepan-2-one is a paramount goal in organic chemistry. Future research will likely focus on pioneering new catalytic systems and refining existing methods to achieve high enantioselectivity. The exploration of biocatalytic processes, leveraging enzymes to perform stereospecific transformations, presents a promising and environmentally friendly approach. researchgate.net Furthermore, the design of novel chiral auxiliaries and ligands for metal-catalyzed reactions could provide unprecedented control over the stereochemical outcome of the synthesis. colab.wsbohrium.com Advances in asymmetric synthesis will not only provide access to enantiopure this compound but also pave the way for the synthesis of a wide array of chiral lactam derivatives with potential applications in medicinal chemistry and materials science. bohrium.comacs.org

Exploration of Novel Catalytic Transformations

The functionalization of the azepan-2-one (B1668282) core through innovative catalytic transformations is a burgeoning area of research. Future efforts will likely concentrate on the development of novel catalysts that can selectively activate and modify the lactam ring and its substituents. This includes the exploration of transition metal catalysis for cross-coupling reactions, C-H activation, and ring-opening polymerizations. sciencedaily.comorganic-chemistry.org For instance, nickel-catalyzed reactions have shown promise in the synthesis of β-lactams, and similar strategies could be adapted for ε-caprolactam derivatives. sciencedaily.com The use of earth-abundant metal catalysts is also a growing trend, offering more sustainable and cost-effective synthetic routes. sciencedaily.com Moreover, organocatalysis presents a metal-free alternative for various transformations, potentially leading to new reaction pathways and molecular architectures.

Integration into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions offer a powerful strategy for the rapid construction of complex molecular scaffolds from simple starting materials. acs.orgnih.govrsc.org The integration of this compound into such reaction sequences could lead to the efficient synthesis of diverse and structurally intricate molecules. Future research may focus on designing novel cascade reactions that incorporate the hydroxymethyl group and the lactam functionality in a single, seamless process. acs.orgnih.gov Multicomponent reactions, which combine three or more reactants in a one-pot synthesis, are particularly attractive for their atom economy and operational simplicity. researchgate.netthieme-connect.commdpi.com Developing new multicomponent reactions involving this compound would open up new avenues for creating libraries of novel compounds with potential biological activities. thieme-connect.com

Investigation of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and biological interactions. Future research will benefit from the application of advanced spectroscopic and analytical techniques. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques like NOESY and ROESY, can provide detailed information about the spatial proximity of atoms, aiding in the elucidation of the preferred conformation in solution. nih.govrsc.org Chiroptical methods such as circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules and studying their conformational behavior. mdpi.comresearchgate.net The combination of experimental data with computational modeling will be instrumental in achieving a comprehensive understanding of the molecule's structural features. mdpi.com Furthermore, advanced mass spectrometry techniques can be employed for the sensitive detection and characterization of the compound and its derivatives. dokumen.pub

Theoretical and Computational Advancements for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms, conformational preferences, and spectroscopic properties. researchgate.netresearchgate.net For this compound, future theoretical and computational studies will play a vital role in predicting its chemical behavior. Density functional theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the selectivity of various transformations. researchgate.netmdpi.com Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's conformational landscape, revealing the interplay of different structural conformers. researchgate.netup.pt These computational approaches, when used in synergy with experimental studies, will accelerate the discovery of new reactions and the rational design of novel functional molecules based on the this compound scaffold. open.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)azepan-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via hydroformylation or metathesis of biomass-derived intermediates, as described in catalytic processes for lactam derivatives . Optimization involves adjusting catalysts (e.g., transition metals), solvent polarity, and temperature. For example, using Ru-based catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C improves ring-closure efficiency. Yield quantification requires HPLC or GC-MS analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Identifies hydroxymethyl protons (δ 3.5–4.0 ppm) and lactam ring protons (δ 1.8–2.5 ppm).

- ¹³C NMR : Confirms carbonyl (δ ~175 ppm) and hydroxymethyl carbons (δ ~65 ppm).

- FT-IR : Validates O-H (3200–3600 cm⁻¹) and lactam C=O (1650–1750 cm⁻¹) stretches .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Document exact conditions (e.g., catalyst loading, solvent purity, inert atmosphere) and validate via independent replication. Use standardized protocols from peer-reviewed studies, such as those in Chemical Reviews . Cross-check intermediates with LC-MS to trace side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in ring-opening reactions?

- Methodology : Employ computational modeling (DFT calculations) to map transition states and electron density distributions. Experimental validation involves kinetic isotope effects (KIE) and trapping intermediates with quenching agents (e.g., MeOH). Contrast results with analogous lactams like caprolactam .

Q. How can contradictions in reported thermodynamic data (e.g., ΔHf) for this compound be resolved?

- Methodology : Re-evaluate calorimetry methods (e.g., DSC vs. solution calorimetry) and purity standards. Cross-reference datasets from multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed articles) and perform error analysis using statistical tools (e.g., RSD ≤ 5%) .

Q. What strategies optimize the enantiomeric purity of this compound for chiral catalysis applications?

- Methodology : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP) or enzymatic resolution (lipases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare kinetic vs. thermodynamic control in crystallization .

Q. How do solvent effects influence the compound’s stability under acidic/basic conditions?

- Methodology : Conduct accelerated stability studies in varied solvents (pH 2–12) at 40–60°C. Analyze degradation products via LC-MS/MS and propose degradation pathways using <sup>18</sup>O isotopic labeling .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Use ANOVA for multi-group comparisons and bootstrap resampling to estimate confidence intervals. Validate models with AIC/BIC criteria .

Q. How should researchers design controls to distinguish between specific and non-specific interactions in binding assays?

- Methodology : Include competitive inhibitors (e.g., excess unlabeled ligand) and negative controls (e.g., mutated protein). Use surface plasmon resonance (SPR) with reference flow cells to subtract nonspecific binding .

Table: Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Hydroformylation | Rh/Co hybrid | Toluene | 68 | 95 | |

| Metathesis | Grubbs II | DCM | 72 | 98 | |

| Enzymatic cyclization | Lipase CAL-B | THF | 55 | 90 |

What are the best practices for reporting experimental protocols involving this compound to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.